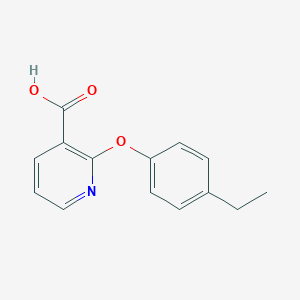

2-(4-Ethylphenoxy)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Ethylphenoxy)nicotinic acid”, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents . Another study describes the total enantioselective synthesis of nicotine .

Scientific Research Applications

Cardiovascular Health

2-(4-Ethylphenoxy)nicotinic acid derivatives have been extensively studied for their role in cardiovascular health. They are known to influence lipid metabolism and have been used to treat dyslipidemia, a condition characterized by abnormal lipid levels in the blood. These compounds can reduce the risk of heart attacks and atherosclerotic diseases by modulating the concentration of high-density lipoprotein (HDL) and lowering blood pressure .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of 2-(4-Ethylphenoxy)nicotinic acid derivatives make them valuable in the pharmaceutical industry. They have been shown to provide excellent results in reducing inflammation and pain, which enables their use in the development of new analgesic drugs .

Neurodegenerative Diseases

Some derivatives of 2-(4-Ethylphenoxy)nicotinic acid have shown promise in treating neurodegenerative diseases such as Alzheimer’s. Research is ongoing to explore their efficacy and potential mechanisms of action in preventing or slowing down the progression of these conditions .

Antimycobacterial Activity

There is evidence that certain nicotinic acid derivatives exhibit antimycobacterial activity. This makes them candidates for the development of new antitubercular drugs, which could be particularly useful in the fight against drug-resistant strains of Mycobacterium tuberculosis .

Antioxidant Properties

The antioxidant activity of nicotinic acid derivatives is another area of interest. These compounds can participate in redox reactions, which is crucial in preventing oxidative stress-related damage at the cellular level. This property is beneficial not only for medical applications but also for cosmetic products aimed at protecting the skin from environmental stressors .

Lipid-Lowering Effects

Nicotinic acid derivatives, including 2-(4-Ethylphenoxy)nicotinic acid, have been used for over five decades as lipid-lowering agents. They help in controlling blood lipid levels, which is a key strategy in preventing and treating conditions like atherosclerosis .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(4-Ethylphenoxy)nicotinic acid, a derivative of nicotinic acid, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are found in the brain and play a crucial role in neuronal signaling .

Mode of Action

2-(4-Ethylphenoxy)nicotinic acid interacts with its targets, the nAChRs, by binding to these receptors . This interaction leads to changes in the properties of the receptors, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of nicotine . A pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle .

Pharmacokinetics

The pharmacokinetics of nicotinic acid, from which the compound is derived, has been studied . Nicotine equilibrates in the endoplasmic reticulum within 10 seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Result of Action

It is known that 2-substituted aryl derived from nicotinic acid, such as 2–bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .

Action Environment

The action, efficacy, and stability of 2-(4-Ethylphenoxy)nicotinic acid can be influenced by environmental factors. For instance, the solubility of nicotinic acid in various organic solvents has been analyzed through two linear Gibbs energy relationships to extract compound properties that encode various solute-solvent interactions . This suggests that the action of 2-(4-Ethylphenoxy)nicotinic acid could also be influenced by the solvent environment.

properties

IUPAC Name |

2-(4-ethylphenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)18-13-12(14(16)17)4-3-9-15-13/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLKTXAEHRTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)